molecular formula C7H16N2S B14392764 N-(2,2-Dimethylpropyl)-N-methylthiourea CAS No. 89563-36-0

N-(2,2-Dimethylpropyl)-N-methylthiourea

Cat. No.: B14392764
CAS No.: 89563-36-0
M. Wt: 160.28 g/mol
InChI Key: GEIDWIKQXFKUHZ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-N-methylthiourea is an organic compound characterized by the presence of a thiourea functional group. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is notable for its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylpropyl)-N-methylthiourea typically involves the reaction of N-methylthiourea with 2,2-dimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylpropyl)-N-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiourea group in the presence of a base to form substituted products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thioureas. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

N-(2,2-Dimethylpropyl)-N-methylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylpropyl)-N-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity and ability to form stable complexes make it a valuable tool in studying enzyme mechanisms and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylthiourea: Similar in structure but lacks the 2,2-dimethylpropyl group.

    N-Methylthiourea: Contains a methyl group but lacks the 2,2-dimethylpropyl group.

    N-Propylthiourea: Contains a propyl group instead of the 2,2-dimethylpropyl group.

Uniqueness

N-(2,2-Dimethylpropyl)-N-methylthiourea is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

89563-36-0

Molecular Formula

C7H16N2S

Molecular Weight

160.28 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-1-methylthiourea

InChI

InChI=1S/C7H16N2S/c1-7(2,3)5-9(4)6(8)10/h5H2,1-4H3,(H2,8,10)

InChI Key

GEIDWIKQXFKUHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN(C)C(=S)N

Origin of Product

United States

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